N-(4-methoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide
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Overview
Description
N-(4-methoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide is a heterocyclic compound that combines the structural features of pyrazolo[1,5-a]pyrazine and thiazinan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide typically involves the annulation of the pyrazole ring to the thiazine ring. This can be achieved through various synthetic strategies, including:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the pyrazolo[1,5-a]pyrazine core.
Condensation Reactions: Condensation of 4-methoxyphenylhydrazine with suitable diketones or aldehydes can lead to the formation of the desired compound.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives.
Scientific Research Applications
N-(4-methoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent, particularly as a topoisomerase II alpha inhibitor and an inhibitor of the Hedgehog signaling pathway.
Biological Studies: It is used in studies related to its biological activity, including cytotoxicity against various cancer cell lines.
Chemical Research: The compound serves as a model for studying the synthesis and reactivity of heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit topoisomerase II alpha, leading to the disruption of DNA replication and cell division in cancer cells . Additionally, it may interfere with the Hedgehog signaling pathway, which is crucial for cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]thiazoles: These compounds share a similar pyrazole-thiazole core and exhibit comparable biological activities.
Pyrazolo[4,3-d]thiazoles: Another class of compounds with a fused pyrazole-thiazole structure.
Pyrazolo[4,3-b][1,4]thiazines: These compounds have a similar bicyclic system and are studied for their anticancer properties.
Uniqueness
N-(4-methoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide is unique due to its specific combination of structural features, which may confer distinct biological activities and therapeutic potential compared to other similar compounds .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-6-methyl-4-thiomorpholin-4-ylpyrazolo[1,5-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-13-12-24-17(18(20-13)23-7-9-27-10-8-23)11-16(22-24)19(25)21-14-3-5-15(26-2)6-4-14/h3-6,11-12H,7-10H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXIGHHJVJXVHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)NC3=CC=C(C=C3)OC)C(=N1)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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